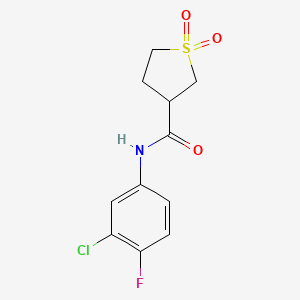
10-Bromo-4-Deoxypodophyllotoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 10-Bromo-4-Deoxypodophyllotoxin typically involves the bromination of 4-Deoxypodophyllotoxin. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane under reflux conditions . The reaction proceeds with high regioselectivity, resulting in the bromination at the 10th position of the podophyllotoxin scaffold .
This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield .
化学反応の分析
10-Bromo-4-Deoxypodophyllotoxin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 10th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium borohydride for reduction, and various acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
作用機序
The anticancer activity of 10-Bromo-4-Deoxypodophyllotoxin is primarily attributed to its ability to inhibit tubulin polymerization and DNA topoisomerase II . By binding to tubulin, it prevents the formation of microtubules, leading to cell cycle arrest at the G2/M phase . Additionally, the inhibition of DNA topoisomerase II results in DNA strand breaks and apoptosis . These mechanisms collectively contribute to its potent anticancer effects.
類似化合物との比較
10-Bromo-4-Deoxypodophyllotoxin is unique among podophyllotoxin derivatives due to the presence of the bromine atom at the 10th position, which enhances its biological activity and selectivity . Similar compounds include:
Podophyllotoxin: The parent compound, known for its antitumor activity but with limitations such as systemic toxicity and drug resistance.
Teniposide: Another derivative with similar applications and limitations as etoposide.
The bromination at the 10th position in this compound provides a distinct advantage in terms of potency and selectivity compared to these similar compounds .
特性
分子式 |
C22H21BrO7 |
|---|---|
分子量 |
477.3 g/mol |
IUPAC名 |
(5aR,8aR,9R)-4-bromo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H21BrO7/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 |
InChIキー |
ZDDCTEQZBFBFTM-PDSMFRHLSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)Br)COC3=O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)Br)COC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride](/img/structure/B13402742.png)
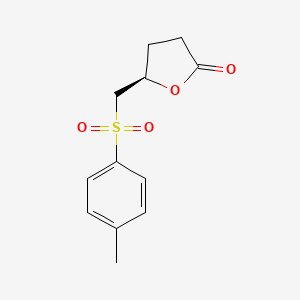
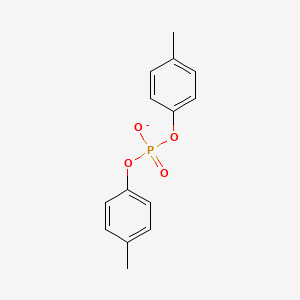
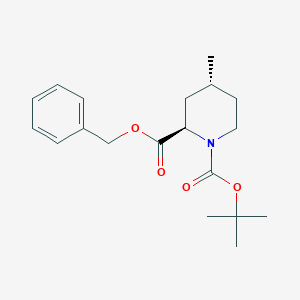
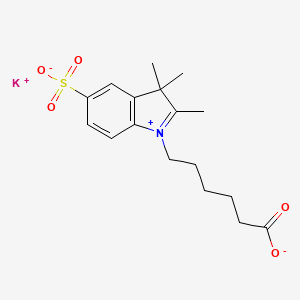
![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)
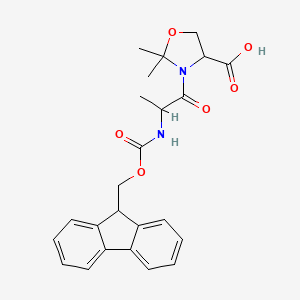
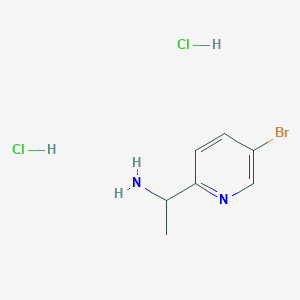
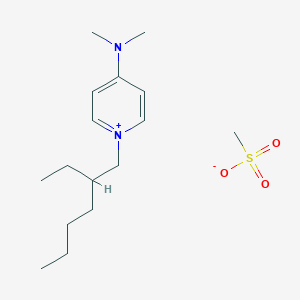

![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)
